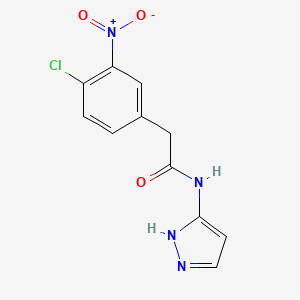![molecular formula C19H33F2NO6S B13703756 Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B13703756.png)
Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate is a complex organic compound with the molecular formula C19H33F2NO6S and a molecular weight of 441.53 g/mol . This compound is notable for its unique structure, which includes a triethylamine group, a difluoroethanesulfonate moiety, and an adamantane derivative. It is primarily used in research and development settings.
Preparation Methods
The synthesis of Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-hydroxyadamantane-1-carboxylic acid.
Formation of Intermediate: This intermediate is then reacted with 1,1-difluoro-2-chloroethanesulfonate under basic conditions, typically using triethylamine as a base.
Final Product: The final step involves the esterification of the intermediate with triethylamine to yield the desired product.
Chemical Reactions Analysis
Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted sulfonates.
Scientific Research Applications
Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. It also interacts with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate can be compared with similar compounds such as:
Triethylamine: A simpler compound used as a base in organic synthesis.
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Difluoroethanesulfonates: Compounds with similar sulfonate groups but different substituents, used in various chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical properties and a wide range of applications.
Properties
Molecular Formula |
C19H33F2NO6S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N,N-diethylethanamine;1,1-difluoro-2-(3-hydroxyadamantane-1-carbonyl)oxyethanesulfonic acid |
InChI |
InChI=1S/C13H18F2O6S.C6H15N/c14-13(15,22(18,19)20)7-21-10(16)11-2-8-1-9(3-11)5-12(17,4-8)6-11;1-4-7(5-2)6-3/h8-9,17H,1-7H2,(H,18,19,20);4-6H2,1-3H3 |
InChI Key |
NZRSPQKMDALVMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1C2CC3(CC1CC(C2)(C3)O)C(=O)OCC(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



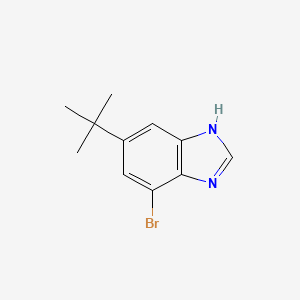

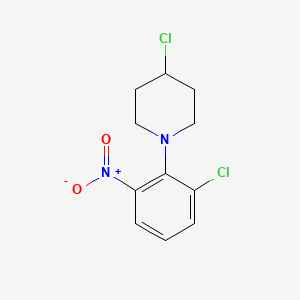
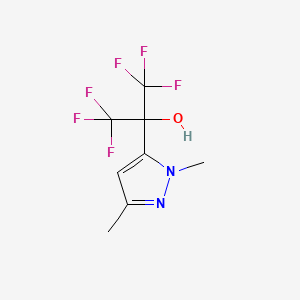
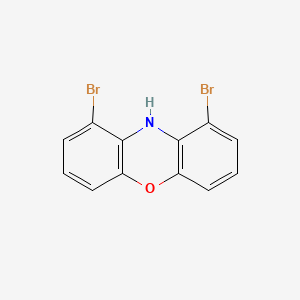
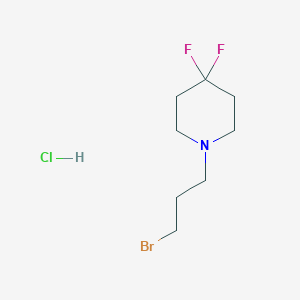


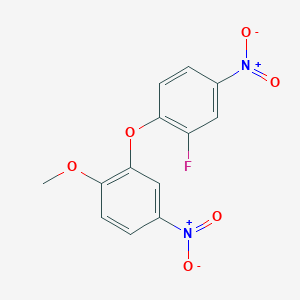
![5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile](/img/structure/B13703720.png)
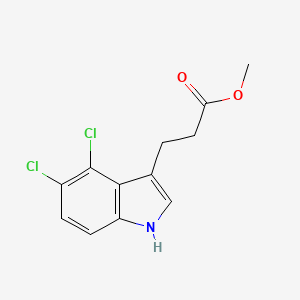
![tert-Butyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13703742.png)
